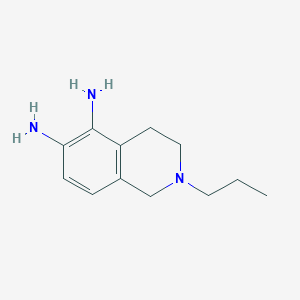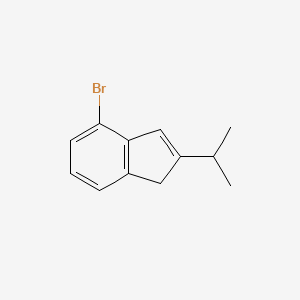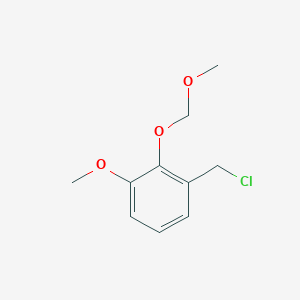![molecular formula C16H13N3O B8447812 5'-Amino-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B8447812.png)
5'-Amino-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one is a complex organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes an amino group and a phenyl group attached to a bipyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one typically involves multi-step organic reactions. One common method is the reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high efficiency and yield. The use of advanced catalysts and controlled reaction environments are crucial for industrial-scale production.
化学反应分析
Types of Reactions
5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to nucleotide protein targets, affecting their function and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its ability to interact with proteins makes it a compound of interest in medicinal chemistry.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar bipyridine core and are studied for their potential as fibroblast growth factor receptor inhibitors.
2,3-Bis(4-(phenyl(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl)fumaronitrile: This compound possesses aggregation-induced emission characteristics and is used in imaging applications.
Uniqueness
What sets 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
3-amino-1-phenyl-5-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C16H13N3O/c17-14-10-12(15-8-4-5-9-18-15)11-19(16(14)20)13-6-2-1-3-7-13/h1-11H,17H2 |
InChI 键 |
HKRPIELNADUEDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)N)C3=CC=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

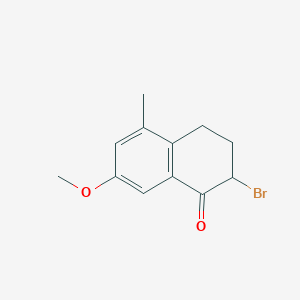

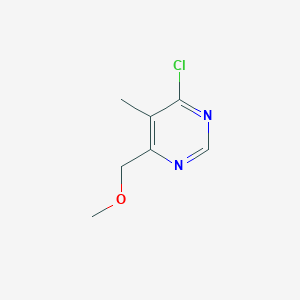
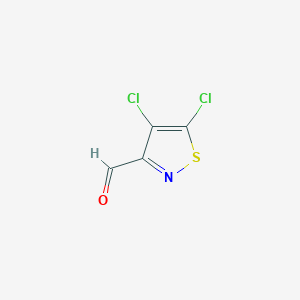
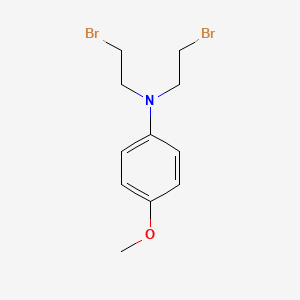
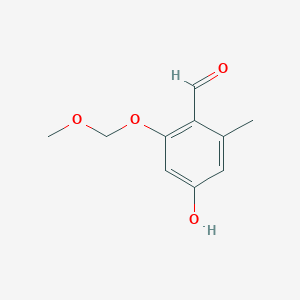

![1-Methyl-5-[3-(N-ethylamino)propylthio]-1,2,3,4-tetrazole](/img/structure/B8447779.png)

